molecular formula C23H18N2O2 B14180903 3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide CAS No. 872851-11-1

3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide

Cat. No.: B14180903
CAS No.: 872851-11-1
M. Wt: 354.4 g/mol
InChI Key: NRKFXLGIUWDRIW-UHFFFAOYSA-N
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Description

3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a benzoyl group attached to a benzamide moiety, with an indole ring system linked through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide typically involves the reaction of 3-benzoylbenzoic acid with 1H-indole-3-methanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of other tubulin polymerization inhibitors like colchicine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide is unique due to its specific structural features, such as the benzoyl group and the methylene bridge linking the indole and benzamide moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

872851-11-1

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-benzoyl-N-(1H-indol-3-ylmethyl)benzamide

InChI

InChI=1S/C23H18N2O2/c26-22(16-7-2-1-3-8-16)17-9-6-10-18(13-17)23(27)25-15-19-14-24-21-12-5-4-11-20(19)21/h1-14,24H,15H2,(H,25,27)

InChI Key

NRKFXLGIUWDRIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)NCC3=CNC4=CC=CC=C43

Origin of Product

United States

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